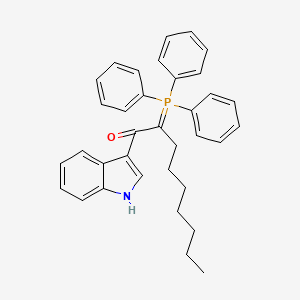
1-(1H-indol-3-yl)-2-(triphenyl-lambda5-phosphanylidene)nonan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1H-indol-3-yl)-2-(triphenyl-lambda5-phosphanylidene)nonan-1-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as PhIP-Phos and has a unique structure that makes it a promising candidate for research.
Mechanism of Action
The mechanism of action of 1-(1H-indol-3-yl)-2-(triphenyl-lambda5-phosphanylidene)nonan-1-one is not fully understood. However, it is believed that the compound interacts with specific receptors in cells, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
Studies have shown that 1-(1H-indol-3-yl)-2-(triphenyl-lambda5-phosphanylidene)nonan-1-one has various biochemical and physiological effects. For example, it has been shown to induce apoptosis in cancer cells, leading to their death. It has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of various inflammatory conditions.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(1H-indol-3-yl)-2-(triphenyl-lambda5-phosphanylidene)nonan-1-one in lab experiments is its unique structure, which makes it a versatile compound that can be used in various applications. However, one of the limitations of using this compound is that it is challenging to synthesize, requiring expertise in organic chemistry.
Future Directions
There are numerous future directions for research involving 1-(1H-indol-3-yl)-2-(triphenyl-lambda5-phosphanylidene)nonan-1-one. One potential area of research involves the development of new fluorescent probes for the detection of metal ions. Another potential area of research involves the further investigation of the anti-cancer properties of this compound, with the goal of developing new cancer treatments. Additionally, the anti-inflammatory properties of this compound could be further explored for the treatment of various inflammatory conditions.
Synthesis Methods
The synthesis of 1-(1H-indol-3-yl)-2-(triphenyl-lambda5-phosphanylidene)nonan-1-one is a multi-step process that involves the reaction of indole with triphenylphosphine, followed by the reaction with a ketone. The synthesis of this compound requires expertise in organic chemistry and is typically carried out in a laboratory setting.
Scientific Research Applications
1-(1H-indol-3-yl)-2-(triphenyl-lambda5-phosphanylidene)nonan-1-one has been extensively studied for its potential applications in various fields of scientific research. One of the most significant areas of research involves the use of this compound as a fluorescent probe for the detection of metal ions. It has also been studied for its potential use in drug development, as it has been shown to have anti-cancer properties.
properties
IUPAC Name |
1-(1H-indol-3-yl)-2-(triphenyl-λ5-phosphanylidene)nonan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H36NOP/c1-2-3-4-5-15-26-34(35(37)32-27-36-33-25-17-16-24-31(32)33)38(28-18-9-6-10-19-28,29-20-11-7-12-21-29)30-22-13-8-14-23-30/h6-14,16-25,27,36H,2-5,15,26H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSROGGAIRQWTBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C4=CNC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H36NOP |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1H-indol-3-yl)-2-(triphenyl-lambda5-phosphanylidene)nonan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[3-(4-Methoxyphenyl)propanoyl]amino}-5-morpholin-4-ylbenzoic acid](/img/structure/B7543682.png)

![[2-[2-(4-Methoxyphenyl)ethylamino]-2-oxoethyl] 2-ethyl-3-methylquinoline-4-carboxylate](/img/structure/B7543690.png)
![N,N-dimethyl-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide](/img/structure/B7543702.png)
![5-Azepan-1-yl-2-[(3-methylbutanoyl)amino]benzoic acid](/img/structure/B7543713.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-methyl-4-nitrobenzamide](/img/structure/B7543727.png)
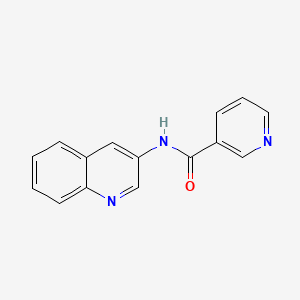
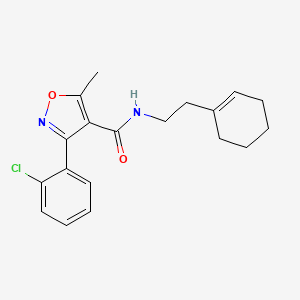
![2-{[(4-fluorobenzyl)(2-methoxyethyl)amino]methyl}-8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7543742.png)
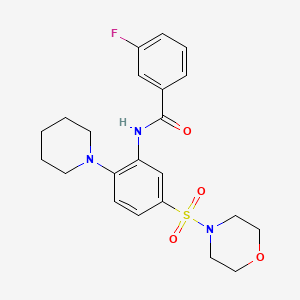


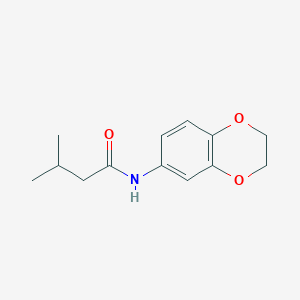
![N-{2-[cyclohexyl(methyl)amino]ethyl}-2-pyridin-2-ylquinoline-4-carboxamide](/img/structure/B7543787.png)